molecular formula C33H29BrClN3O4 B10775317 (2S)-1-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(2-cyanopyridin-4-yl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid

(2S)-1-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(2-cyanopyridin-4-yl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid

Cat. No.: B10775317
M. Wt: 647.0 g/mol
InChI Key: YYAPLXNCTNGBJO-LJAQVGFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Example 4 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, oxidation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of Example 4 is carried out in large reactors with precise control over reaction parameters. The process involves the use of automated systems to monitor and adjust reaction conditions in real-time. Purification steps, such as crystallization and chromatography, are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Example 4 undergoes various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures from linear precursors.

Common Reagents and Conditions

Common reagents used in the reactions involving Example 4 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions include various functionalized derivatives of Example 4, which can be further modified for specific applications.

Scientific Research Applications

Example 4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.

    Biology: Employed in cellular assays to investigate immune checkpoint pathways and their regulation.

    Medicine: Potential therapeutic agent for cancer immunotherapy, enhancing the immune system’s ability to target and destroy tumor cells.

    Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery.

Mechanism of Action

The mechanism of action of Example 4 involves binding to the PD-1 receptor on immune cells, thereby preventing its interaction with PD-L1 on tumor cells . This blockade restores the immune system’s ability to recognize and attack tumor cells. The molecular targets include the PD-1 receptor and associated signaling pathways, such as the activation of T-cells and the inhibition of immune suppression.

Comparison with Similar Compounds

Example 4 is compared with other small-molecule inhibitors of the PD-1/PD-L1 interaction, such as BMS-202 and CA-170 . While these compounds share a similar mechanism of action, Example 4 is unique in its higher potency and selectivity for the PD-1 receptor. This uniqueness makes it a promising candidate for further development in cancer immunotherapy.

List of Similar Compounds

  • BMS-202
  • CA-170
  • Nivolumab (a monoclonal antibody targeting PD-1)
  • Pembrolizumab (a monoclonal antibody targeting PD-1)

Properties

Molecular Formula

C33H29BrClN3O4

Molecular Weight

647.0 g/mol

IUPAC Name

(2S)-1-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(2-cyanopyridin-4-yl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C33H29BrClN3O4/c34-32-24(9-6-10-27(32)23-7-2-1-3-8-23)21-42-31-17-30(41-20-22-12-13-37-26(15-22)18-36)25(16-28(31)35)19-38-14-5-4-11-29(38)33(39)40/h1-3,6-10,12-13,15-17,29H,4-5,11,14,19-21H2,(H,39,40)/t29-/m0/s1

InChI Key

YYAPLXNCTNGBJO-LJAQVGFWSA-N

Isomeric SMILES

C1CCN([C@@H](C1)C(=O)O)CC2=CC(=C(C=C2OCC3=CC(=NC=C3)C#N)OCC4=C(C(=CC=C4)C5=CC=CC=C5)Br)Cl

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC(=C(C=C2OCC3=CC(=NC=C3)C#N)OCC4=C(C(=CC=C4)C5=CC=CC=C5)Br)Cl

Origin of Product

United States

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